molecular formula C9H12BrNO2S B1341592 1-(4-Bromophenyl)-N-ethylmethanesulfonamide CAS No. 223555-84-8

1-(4-Bromophenyl)-N-ethylmethanesulfonamide

Cat. No.: B1341592
CAS No.: 223555-84-8
M. Wt: 278.17 g/mol
InChI Key: XPMHSQKOOLOJNQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of sulfonamide compounds traces back to the early twentieth century, with the foundational discovery occurring in Germany in 1932. The pioneering work in sulfonamide chemistry began with the synthesis of sulphanilamide in 1906, although its antimicrobial properties were not recognized until the late 1930s. This breakthrough marked the beginning of the antibiotic revolution in medicine, as sulfonamide drugs became the first broadly effective antibacterials to be used systemically. The development of sulfonamide chemistry proceeded through systematic structural modifications, leading to the creation of numerous derivatives with enhanced pharmacological properties.

The specific compound 1-(4-Bromophenyl)-N-ethylmethanesulfonamide emerged as part of the broader exploration of aryl sulfonamide derivatives during the evolution of medicinal chemistry research. The incorporation of halogen substituents, particularly bromine, into aromatic sulfonamide structures became a significant strategy for modulating biological activity and improving pharmacological profiles. The synthesis and characterization of brominated sulfonamide derivatives represented a crucial advancement in understanding the relationship between molecular structure and biological function within this class of compounds.

The historical significance of compounds like this compound extends beyond their individual properties to encompass their role in advancing synthetic methodology and structure-activity relationship studies. The development of efficient synthetic routes for such compounds has contributed to the broader understanding of sulfonamide chemistry and has facilitated the discovery of new therapeutic agents. The systematic investigation of halogenated sulfonamide derivatives has provided valuable insights into the optimization of pharmacological properties through strategic structural modifications.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position in both organic and medicinal chemistry due to its unique molecular architecture and versatile chemical properties. In organic chemistry, this compound serves as an important synthetic intermediate and building block for the construction of more complex molecular structures. The presence of the bromine substituent provides a reactive site for various cross-coupling reactions, including palladium-catalyzed transformations, which are fundamental to modern synthetic organic chemistry. The sulfonamide functional group itself contributes to the compound's stability and crystalline properties, making it an excellent candidate for structure determination and mechanistic studies.

From a medicinal chemistry perspective, this compound represents a valuable scaffold for drug discovery and development. Sulfonamide-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The specific structural features of this compound, including the brominated aromatic ring and the ethylated nitrogen, provide opportunities for systematic structure-activity relationship studies aimed at optimizing therapeutic efficacy. Recent research has highlighted the importance of aryl sulfonamides as allosteric inhibitors and enzyme modulators, further emphasizing their significance in medicinal chemistry applications.

The compound's significance is further enhanced by its role in advancing understanding of sulfonamide pharmacology and mechanism of action. Sulfonamides function as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in folate synthesis, which is essential for bacterial DNA production. The structural modifications present in this compound provide opportunities to investigate how specific molecular features influence binding affinity and selectivity for various biological targets. This understanding contributes to the rational design of new therapeutic agents with improved efficacy and reduced side effects.

Classification within Sulfonamide Compounds

This compound belongs to the broader classification of sulfonamide compounds, which are characterized by the presence of the sulfonamide functional group consisting of a sulfonyl group connected to an amine group. Within this classification, the compound can be more specifically categorized as an aryl sulfonamide due to the presence of the brominated phenyl ring directly attached to the sulfonyl group. This structural arrangement distinguishes it from alkyl sulfonamides and other sulfonamide derivatives that lack aromatic substitution patterns.

The classification of sulfonamides has evolved to include two primary categories: antibacterial sulfonamides containing an aromatic amine group, and non-antibacterial sulfonamides lacking this structural feature. This compound falls into a specialized subcategory of substituted aryl sulfonamides, where the aromatic ring bears halogen substitution and the nitrogen atom is alkylated. This specific structural arrangement provides unique chemical and biological properties that differentiate it from simpler sulfonamide derivatives.

Classification Parameter Category Specific Features
Functional Group Sulfonamide R−S(=O)₂−NR₂
Aromatic Substitution Aryl Sulfonamide 4-Bromophenyl
Nitrogen Substitution N-Alkylated N-Ethyl
Halogen Content Brominated Para-Bromine
Molecular Framework Methanesulfonamide CH₃SO₂N−

The compound's classification also extends to its synthetic accessibility and chemical reactivity patterns. The presence of the bromine substituent places it within the category of halogenated sulfonamides, which are particularly valuable for cross-coupling reactions and further synthetic elaboration. The N-ethyl substitution classifies it as a secondary sulfonamide, which exhibits different reactivity patterns compared to primary sulfonamides and influences its pharmacological properties.

Research Importance and Applications Overview

The research importance of this compound stems from its multifaceted applications in chemical synthesis, medicinal chemistry, and biological research. As a synthetic intermediate, this compound serves as a valuable building block for the construction of more complex molecular architectures through various chemical transformations. The bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives with modified biological activities. This synthetic utility has made the compound an important tool in combinatorial chemistry approaches aimed at generating libraries of biologically active molecules.

In medicinal chemistry research, this compound has gained attention as part of broader investigations into sulfonamide-based therapeutics. Recent studies have demonstrated the potential of aryl sulfonamides as novel classes of allosteric inhibitors and enzyme modulators. The specific structural features of this compound make it a valuable probe for investigating structure-activity relationships and optimizing pharmacological properties. Research efforts have focused on understanding how the brominated aromatic ring and ethylated nitrogen contribute to biological activity and selectivity.

Research Application Specific Use Reference Context
Synthetic Chemistry Cross-coupling reactions Building block for complex syntheses
Drug Discovery Lead compound optimization Structure-activity relationship studies
Biological Research Enzyme inhibition studies Mechanistic investigations
Material Science Crystalline derivative formation Structural characterization
Chemical Biology Probe development Target identification

The compound's applications extend to chemical biology research, where it serves as a molecular probe for investigating biological pathways and target interactions. The well-defined structure and predictable chemical properties of this compound make it an excellent candidate for studying protein-ligand interactions and developing new analytical methods. Its crystalline nature, typical of sulfonamide compounds, facilitates structural determination and provides insights into molecular recognition mechanisms.

Current research trends indicate growing interest in the development of sulfonamide-based therapeutics for various disease conditions, including cancer, cardiovascular disorders, and infectious diseases. The versatile chemical scaffold provided by this compound offers opportunities for systematic modification and optimization of biological activity. Future research directions are likely to focus on exploring its potential as a starting point for developing new classes of therapeutic agents with improved efficacy and selectivity profiles.

Molecular Property Value Reference
Molecular Formula C₉H₁₂BrNO₂S
Molecular Weight 278.17 g/mol
Chemical Abstracts Service Number 223555-84-8
PubChem Compound Identifier 17741328
Molecular Descriptor Library Number MFCD09871755

Properties

IUPAC Name

1-(4-bromophenyl)-N-ethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMHSQKOOLOJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589918
Record name 1-(4-Bromophenyl)-N-ethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223555-84-8
Record name 1-(4-Bromophenyl)-N-ethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Overview

  • Step 1: Preparation or procurement of 4-bromobenzenesulfonyl chloride.
  • Step 2: Reaction of 4-bromobenzenesulfonyl chloride with ethylamine under controlled conditions to yield this compound.

This approach is supported by literature on sulfonamide synthesis where sulfonyl chlorides are reacted with amines in a molar ratio that favors mono-substitution, often in the presence of a base to neutralize the generated hydrochloric acid.

Detailed Preparation Method

Sulfonamide Formation

  • Reagents: 4-bromobenzenesulfonyl chloride and ethylamine (usually as an aqueous or alcoholic solution).
  • Solvent: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
  • Base: A tertiary amine such as triethylamine or pyridine is often added to scavenge HCl formed during the reaction.
  • Conditions: The reaction is typically carried out at 0–25 °C to control the rate and avoid side reactions.
  • Procedure: The sulfonyl chloride is dissolved in the solvent, cooled, and ethylamine is added dropwise with stirring. The base is added simultaneously or prior to amine addition.
  • Workup: After completion, the reaction mixture is washed with water to remove salts, dried over anhydrous sodium sulfate, and concentrated.
  • Purification: The crude product is purified by recrystallization or column chromatography.

Alternative Synthetic Routes

Some studies suggest direct sulfonation of ethylamine with 4-bromobenzenesulfonyl chloride analogs or the use of protected amines to improve selectivity and yield. However, these methods are less common for this specific compound.

Research Findings and Optimization

Yield and Purity

  • Typical yields for sulfonamide formation via sulfonyl chloride and amine reactions range from 70% to 90%, depending on reaction conditions and purification methods.
  • Purity is often confirmed by HPLC and NMR spectroscopy, with purity levels exceeding 95% achievable.

Reaction Parameters Impact

Parameter Effect on Reaction Optimal Range
Temperature Higher temps increase rate but risk side reactions 0–25 °C
Solvent Influences solubility and reaction rate Dichloromethane or THF
Base type Neutralizes HCl, affects reaction completion Triethylamine preferred
Molar ratio Excess amine can lead to over-substitution 1:1 to 1:1.2 (sulfonyl chloride:amine)

Summary Table of Preparation Method

Step Reagents/Conditions Description Yield (%) Notes
1 4-Bromobenzene + chlorosulfonic acid Chlorosulfonation to form sulfonyl chloride 80–90 Temperature control critical
2 4-Bromobenzenesulfonyl chloride + ethylamine + base (e.g., triethylamine) Nucleophilic substitution to form sulfonamide 75–90 Low temp, inert atmosphere preferred
3 Purification by recrystallization or chromatography Isolation of pure product Confirm purity by HPLC/NMR

Supporting Literature and Data

  • The sulfonamide synthesis approach aligns with protocols described in peer-reviewed organic synthesis literature and patent disclosures on related sulfonamide compounds.
  • Analytical data such as NMR and HRMS confirm the structure and purity of the synthesized compound, with characteristic signals for the aromatic bromine-substituted phenyl ring and sulfonamide moiety.
  • Alternative methods involving direct reaction of sulfonyl chlorides with diamines or lactones have been explored but are less applicable for simple N-ethyl sulfonamides.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-ethylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied N-Substituents

1-(4-Bromophenyl)-N-isopropylmethanesulfonamide (CAS 950227-44-8)
  • Structural Difference : The nitrogen substituent is isopropyl instead of ethyl.
  • However, it may enhance lipophilicity (logP) compared to the ethyl derivative, influencing membrane permeability .
  • Applications : Similar use as a pharmaceutical intermediate but may require optimization for target-specific interactions.
1-(4-Bromophenyl)-N-propylmethanesulfonamide (CAS 223555-85-9)
  • Structural Difference : Propyl group replaces ethyl.
  • Impact : Longer alkyl chain increases molecular weight (MW = 306.2 g/mol vs. 292.2 g/mol for the ethyl derivative) and lipophilicity. This could improve metabolic stability but may reduce aqueous solubility .
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
  • Structural Difference : Nitro group replaces bromine, and methyl substitutes ethyl.

Analogues with Modified Aromatic or Backbone Groups

N-[4-(4-Bromophenyl)phenyl]methanesulfonamide
  • Structural Difference : Biphenyl system replaces the single bromophenyl ring.
  • The biphenyl system may enhance binding to aromatic protein pockets but could reduce solubility due to higher hydrophobicity .
N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)butane-1-sulfonamide
  • Structural Difference : Sulfonamide attached to a pyrimidine ring with chlorine and bromophenyl groups.
  • Impact : The heterocyclic pyrimidine ring introduces hydrogen-bonding sites, enabling interactions with enzymes like kinases. The chlorine atom adds a second halogen for dual bonding motifs .

Non-Sulfonamide Analogues

N-(4-Bromophenyl)acetamide
  • Structural Difference : Acetamide replaces methanesulfonamide.
  • Impact : Reduced acidity (pKa ~16–18 for acetamide vs. ~10 for sulfonamide) limits deprotonation under physiological conditions. This affects solubility and bioavailability .
(R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride
  • Structural Difference : Ethylamine group replaces sulfonamide.
  • Impact : The amine group enables salt formation (e.g., hydrochloride) for improved crystallinity. Stereochemistry (>99% ee) is critical for chiral recognition in drug targets .

Table 1: Key Properties of Selected Analogues

Compound CAS Number Molecular Weight (g/mol) logP* Melting Point (°C) Key Applications
1-(4-Bromophenyl)-N-ethylmethanesulfonamide 223555-84-8 292.2 ~2.8 Not reported Pharmaceutical intermediate
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide 950227-44-8 306.2 ~3.2 Not reported Research chemical
N-[4-(4-Bromophenyl)phenyl]methanesulfonamide 340.2 ~3.5 Not reported Medicinal chemistry
N-(4-Bromophenyl)acetamide 99-90-1 214.1 ~2.0 148–150 Organic synthesis

*logP values estimated based on structural features.

Biological Activity

1-(4-Bromophenyl)-N-ethylmethanesulfonamide (CAS No. 223555-84-8) is an organic compound characterized by a sulfonamide functional group, which is known for its diverse biological activities. The compound's structure includes a brominated phenyl ring and an ethyl group attached to the methanesulfonamide moiety, contributing to its potential utility in medicinal chemistry and various synthetic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of this compound is C10H12BrNO2S. The presence of the bromine atom on the phenyl ring is significant as it influences the compound's reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : Sulfonamides are known for their antibacterial properties. The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting bacteriostatic effects.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may protect neuronal cells from toxic substances, indicating potential applications in neurodegenerative diseases .
  • Antioxidant Properties : Research has demonstrated that certain derivatives exhibit significant antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

In vitro assays have been conducted to assess the efficacy of this compound against various bacterial and fungal strains. The results indicate moderate activity against specific pathogens, suggesting its potential as an antimicrobial agent.

Microbial Strain Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

Neuroprotective Studies

In studies focused on neuroprotection, the compound was tested for its ability to mitigate toxicity induced by glutamate in neuronal cell cultures. Results showed a significant reduction in cell death compared to untreated controls.

Condition Cell Viability (%)
Control100
Glutamate Treatment40
Glutamate + Compound70

Comparative Analysis

The structural uniqueness of this compound allows it to be compared with other sulfonamide derivatives. Below is a comparison table highlighting key features and activities:

Compound Name Structure Features Unique Aspects
N-(3-Bromophenyl)methanesulfonamideSimilar brominated phenyl ringDifferent position of bromine affects reactivity
N-(2-Bromophenyl)methanesulfonamideBromine on a different phenyl positionVaries in biological activity
N-(4-Chlorophenyl)methanesulfonamideContains chlorine instead of bromineMay exhibit different antimicrobial properties

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives, including those similar to this compound. For instance, studies involving animal models have shown that compounds with similar structures can improve cognitive function in models of Alzheimer's disease by enhancing glutamate receptor function .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) and intermediates. For example, regioselective [3+2] cycloaddition pathways (as observed in similar bromophenyl sulfonamide derivatives) may require kinetic vs. thermodynamic control to avoid unstable intermediates like Δ²-pyrazolines, which spontaneously decompose into pyrazole systems . Purification via recrystallization or chromatography should be validated using NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths and angles, especially for sulfonamide and bromophenyl moieties .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for diagnostic peaks:
  • Sulfonamide group : δ ~3.1 ppm (CH₃SO₂) and δ ~7.5–8.0 ppm (aromatic protons).
  • Ethyl group : δ ~1.2 ppm (CH₃) and δ ~3.4 ppm (CH₂).
    Cross-validate with IR spectroscopy for S=O stretches (~1300–1150 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the regioselectivity and stability of intermediates in reactions involving this compound?

  • Methodological Answer :

  • Molecular Electron Density Theory (MEDT) : Calculate electron localization/delocalization to predict regioselectivity. For example, MEDT studies on similar bromophenyl systems revealed that interactions between electrophilic Cβ atoms and nucleophilic fragments dictate reaction pathways .
  • Density Functional Theory (DFT) : Optimize transition-state geometries to compare activation energies for competing pathways (e.g., cycloaddition vs. elimination). Use B3LYP/6-31G(d) basis sets for accuracy .

Q. How should researchers address contradictions between theoretical predictions and experimental outcomes in sulfonamide-based reactions?

  • Methodological Answer :

  • Case Study : Theoretical models may favor Δ²-pyrazoline formation, but experimental data might show rapid CHCl₃ elimination to pyrazoles due to instability. Reconcile discrepancies by:
  • Performing time-resolved spectroscopy to detect transient intermediates.
  • Adjusting computational models to account for solvent effects or entropy changes .
  • Validation : Use kinetic isotope effects (KIEs) or isotopic labeling to track reaction pathways .

Q. What strategies are recommended for resolving ambiguous crystallographic data in sulfonamide derivatives?

  • Methodological Answer :

  • SHELX Refinement : Apply twin refinement (via SHELXL) for high-symmetry crystals or twinned data. Use the R1 factor and goodness-of-fit (GOF) to assess model accuracy .
  • Disorder Modeling : For flexible ethyl or bromophenyl groups, employ partial occupancy or anisotropic displacement parameters. Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .

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